molecular formula C15H20O3 B1325868 Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate CAS No. 898793-06-1

Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate

Cat. No.: B1325868
CAS No.: 898793-06-1
M. Wt: 248.32 g/mol
InChI Key: BYCPKHWWZURPMX-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate typically involves the esterification of 5-(3,4-dimethylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of 5-(3,4-dimethylphenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(3,4-dimethylphenyl)-5-hydroxyvalerate.

    Substitution: Formation of various substituted valerates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active valeric acid derivative, which can then participate in various biochemical pathways. The 3,4-dimethylphenyl group can also interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate can be compared with other similar compounds such as:

    Ethyl 5-phenyl-5-oxovalerate: Lacks the dimethyl substitution on the phenyl ring, resulting in different chemical properties and reactivity.

    Ethyl 5-(4-methylphenyl)-5-oxovalerate: Contains a single methyl group on the phenyl ring, leading to variations in steric and electronic effects.

    Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it suitable for specialized applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-9-8-11(2)12(3)10-13/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCPKHWWZURPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645527
Record name Ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-06-1
Record name Ethyl 3,4-dimethyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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